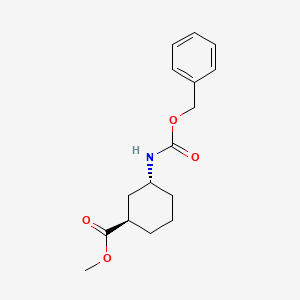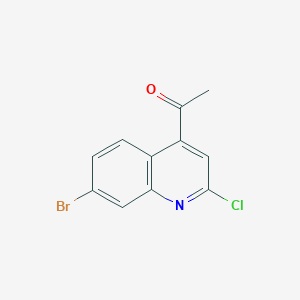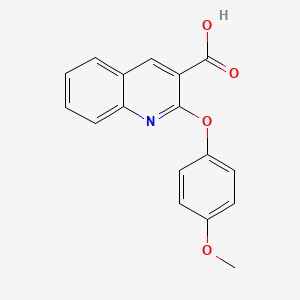
2-(Benzylthio)-5-bromo-3-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzylthio)-5-bromo-3-methylpyridine is an organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom The presence of the benzylthio group, bromine, and methyl group in the structure of this compound imparts unique chemical properties and reactivity to the compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylthio)-5-bromo-3-methylpyridine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 2-chloro-5-bromo-3-methylpyridine with benzylthiol. The reaction is typically carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to reflux temperature to facilitate the substitution reaction, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(Benzylthio)-5-bromo-3-methylpyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions to remove the bromine atom or reduce the benzylthio group to a thiol.
Electrophilic Aromatic Substitution:
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride, potassium carbonate, DMF, DMSO, reflux temperature.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, room temperature or elevated temperature.
Reduction: Lithium aluminum hydride, sodium borohydride, room temperature or reflux temperature.
Electrophilic Aromatic Substitution: Electrophiles such as halogens, nitrating agents, sulfonating agents, room temperature or elevated temperature.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various nucleophiles.
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or dehalogenated pyridines.
Electrophilic Aromatic Substitution: Substituted pyridines with electrophilic groups.
Aplicaciones Científicas De Investigación
2-(Benzylthio)-5-bromo-3-methylpyridine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various heterocyclic compounds and functionalized pyridines.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the development of new pharmaceuticals and bioactive molecules.
Medicine: Research is conducted to explore the compound’s potential as a therapeutic agent. It is investigated for its ability to interact with biological targets and pathways, leading to potential drug development.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science. It is employed in the synthesis of dyes, pigments, and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-(Benzylthio)-5-bromo-3-methylpyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in therapeutic effects. The benzylthio group and bromine atom play crucial roles in the compound’s binding affinity and specificity towards its targets.
Comparación Con Compuestos Similares
2-(Benzylthio)-5-bromo-3-methylpyridine can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
2-(Benzylthio)-5-methylpyridine: Lacks the bromine atom, resulting in different reactivity and biological activity.
2-(Benzylthio)-5-chloro-3-methylpyridine: Contains a chlorine atom instead of bromine, leading to variations in chemical properties and reactivity.
2-(Benzylthio)-3-methylpyridine: Lacks both the bromine and methyl groups, resulting in different chemical behavior and applications.
The presence of the bromine atom in this compound imparts unique reactivity and potential biological activity, making it a valuable compound for various scientific research applications.
Propiedades
IUPAC Name |
2-benzylsulfanyl-5-bromo-3-methylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNS/c1-10-7-12(14)8-15-13(10)16-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSBCVGRWNQLUJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1SCC2=CC=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6,7-Isoquinolinediol, 1-[(3,4-dihydroxyphenyl)methyl]-3,4-dihydro-](/img/structure/B11838809.png)







